2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile
Description
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile is a fluorinated nitrile derivative with the molecular formula C₉H₇F₃N₂. Its structure features a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and an amino (-NH₂) group attached to the α-carbon of the acetonitrile moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing CNS-active agents and fluorinated drug candidates . Its hydrochloride salt (CAS: 1240528-22-6) is also documented, enhancing solubility for specific synthetic applications .
Properties
IUPAC Name |
2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLZYIZPIEKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ammonia and hydrogen cyanide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a trifluoromethyl group that enhances its electronic properties, making it a valuable intermediate in organic synthesis. The presence of both amino and nitrile functional groups contributes to its reactivity and potential biological activity.
Medicinal Chemistry
Antiviral Potential
Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activities, including antiviral properties. For instance, similar compounds have shown promise in inhibiting reverse transcriptase, suggesting that 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile may also possess antiviral capabilities . The trifluoromethyl group is known to improve metabolic stability and lipophilicity, potentially enhancing bioavailability.
Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates with improved efficacy and reduced side effects. The ability to incorporate the trifluoromethyl group into drug molecules is particularly appealing due to its effects on pharmacokinetics and pharmacodynamics .
Organic Synthesis
Building Block in Chemical Synthesis
this compound is utilized as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, facilitating the creation of more complex molecules .
Trifluoromethylation Reactions
The compound can be employed in trifluoromethylation reactions, which are crucial for introducing trifluoromethyl groups into organic molecules. These reactions are often catalyzed by metal complexes and have been extensively studied for their utility in synthesizing fluorinated compounds with desirable properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile is highlighted through comparisons with analogous fluorinated acetonitriles. Key distinctions in substituent positioning, electronic effects, and pharmacological relevance are summarized below.
Substituent Position and Functional Group Variations
Structural and Reactivity Insights
- Electronic Effects: The ortho-CF₃ group in the target compound induces steric hindrance and electron-withdrawing effects, reducing nucleophilic reactivity at the benzylic position compared to para-substituted analogs like 2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile .
- Hydrolysis Stability: Unlike non-fluorinated analogs (e.g., 2-Phenyl-2-[2-(phenyl)ethylamino]acetonitrile), fluorinated nitriles exhibit resistance to hydrolysis under acidic conditions, making them suitable for multi-step syntheses .
- Pharmacological Relevance: The 4-(difluoromethoxy) analog (C₉H₈F₂N₂O) demonstrates enhanced blood-brain barrier permeability compared to trifluoromethylated derivatives, as noted in neuropharmacological studies .
Biological Activity
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile (CAS No. 694430-32-5) is a synthetic compound notable for its diverse biological activities. The presence of the trifluoromethyl group significantly enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHFN
- Molecular Weight : 200.16 g/mol
The trifluoromethyl group is known to influence lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurotransmitter regulation and could potentially enhance cognitive function by increasing acetylcholine levels .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic candidate. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent.
Case Study 2: Neuroprotective Effects
In vitro experiments indicated that this compound could enhance neuronal survival in models of oxidative stress. It was observed that treatment with the compound led to a reduction in cell apoptosis markers, indicating neuroprotective effects that warrant further investigation for potential applications in neurodegenerative diseases.
Research Findings
Recent literature highlights the structural modifications involving trifluoromethyl groups that enhance biological activity. For instance, compounds with similar structures have shown improved potency in inhibiting serotonin uptake and other enzyme activities related to neurotransmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
